molecular formula C13H14N2 B12509124 2-Phenyl-2-(piperidin-2-ylidene)acetonitrile

2-Phenyl-2-(piperidin-2-ylidene)acetonitrile

Cat. No.: B12509124
M. Wt: 198.26 g/mol
InChI Key: SYIYQCZOGHHGOE-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-2-ylidene)acetonitrile is an organic compound with the molecular formula C13H14N2 It is characterized by a phenyl group attached to a piperidinylidene acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-2-ylidene)acetonitrile typically involves the reaction of a piperidine derivative with a phenylacetonitrile derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidine, followed by nucleophilic addition to the phenylacetonitrile. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .

Scientific Research Applications

2-Phenyl-2-(piperidin-2-ylidene)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)acetonitrile: Another piperidine derivative with a similar structure but different functional groups.

    Phenylacetonitrile: A simpler compound with a phenyl group attached to an acetonitrile moiety.

Uniqueness

2-Phenyl-2-(piperidin-2-ylidene)acetonitrile is unique due to its specific combination of a phenyl group and a piperidinylidene acetonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYQCZOGHHGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)C2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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